N-(4-bromophenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
N-(4-bromophenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a 4-bromophenylacetamide core linked via a sulfanyl group to a substituted indole scaffold. The indole moiety is functionalized at the 1-position with a 2-(morpholin-4-yl)-2-oxoethyl group, introducing both hydrogen-bonding and hydrophilic properties. This compound shares structural motifs with several pharmacologically active agents, particularly those targeting enzymes or receptors via heterocyclic interactions .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3S/c23-16-5-7-17(8-6-16)24-21(27)15-30-20-13-26(19-4-2-1-3-18(19)20)14-22(28)25-9-11-29-12-10-25/h1-8,13H,9-12,14-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRFKFBGKSKYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting from an appropriate indole precursor, the indole core is synthesized through cyclization reactions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution or coupling reactions.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution or other suitable reactions.
Final Assembly: The final compound is assembled by linking the indole core, bromophenyl group, and morpholine ring through appropriate amide bond formation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to specific receptors to elicit a biological response.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Findings
Indole-Based Analogs
- Substituent Effects on Hydrophilicity: The target compound’s morpholin-4-yl-oxoethyl group enhances hydrophilicity compared to the 4-chlorobenzoyl () or piperidin-1-yl-oxoethyl () substituents.
- Biological Activity : The CYP51 inhibitor () shares an indole-acetamide scaffold but replaces the morpholine with a pyridin-3-yl ethyl group. This suggests that terminal aromatic groups (pyridine vs. morpholine) may modulate enzyme selectivity .
Morpholine/Triazole Derivatives
- Morpholinone vs. Morpholine: The morpholinone derivative () features a rigid 6-membered lactam ring, whereas the target compound’s morpholine is a flexible 6-membered amine oxide. This difference may influence conformational stability in binding pockets .
- Brezivaptan () highlights the therapeutic relevance of morpholine-containing compounds. Its triazole core and vasopressin receptor antagonism contrast with the target’s indole scaffold, underscoring structural diversity in drug design .
Sulfonyl vs. Sulfanyl Linkages
- N-((4-bromophenyl)sulfonyl)-...acetamide () employs a sulfonyl linker, which is more electron-withdrawing than the target compound’s sulfanyl group. Sulfonyl groups often enhance metabolic stability but may reduce membrane permeability compared to thioethers .
Biological Activity
N-(4-bromophenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be dissected into several critical components:
- Core Structure : The compound features an indole framework, known for its diverse biological properties.
- Substituents : The presence of a 4-bromophenyl group and a morpholine moiety enhances its pharmacological profile.
- Functional Groups : The acetamide group contributes to the compound's solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C19H21BrN3O3S |
| Molecular Weight | 424.36 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide |
The mechanism of action of this compound involves interactions with specific molecular targets. Preliminary studies suggest that the compound may:
- Inhibit Enzymatic Activity : It potentially inhibits certain enzymes involved in cancer cell proliferation.
- Modulate Signaling Pathways : The compound may influence signaling pathways related to cell growth and apoptosis, contributing to its anti-cancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7, HeLa) demonstrated that the compound significantly reduces cell viability at micromolar concentrations. The mechanism appears to involve apoptosis induction through caspase activation and mitochondrial membrane potential disruption.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria revealed that it exhibits bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli.
Case Studies
- Study on Anticancer Effects :
- Researchers conducted a study where this compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell proliferation with an IC50 value of approximately 10 µM.
- Antimicrobial Efficacy Study :
- A separate study evaluated the antimicrobial properties against various pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, suggesting significant potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the efficacy of N-(4-bromophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| N-(4-bromophenyl)-2-{1-[2-(morpholin-4-yl)-2... | High | Moderate |
| 5-Fluorouracil | Very High | Low |
| Doxorubicin | Very High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
